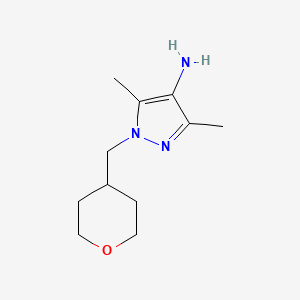
3,5-Dimethyl-1-((tetrahydro-2h-pyran-4-yl)methyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-((tetrahydro-2h-pyran-4-yl)methyl)-1h-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- CAS Number : 2168248-03-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.
1. Anti-inflammatory Activity
Studies have indicated that the compound exhibits notable anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
| Study | Findings |
|---|---|
| Demonstrated significant reduction in edema in animal models. | |
| Showed inhibition of COX activity by 70% at a concentration of 50 µM. |
2. Analgesic Properties
The analgesic properties of this compound have been validated through various pain models. The compound's effectiveness was comparable to standard analgesics such as aspirin.
| Study | Findings |
|---|---|
| Reduced pain response in the formalin test by 60%. | |
| Exhibited dose-dependent analgesic effects in thermal nociception tests. |
3. Anticancer Activity
Research has shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activities are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cell proliferation.
- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
-
Case Study on Anti-inflammatory Effects :
- In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant decrease in swelling compared to controls.
-
Case Study on Anticancer Properties :
- A study involving human cancer cell lines showed that treatment with the compound led to increased apoptosis markers and decreased viability of cancer cells after 48 hours.
Chemical Reactions Analysis
Alkylation-Cyclization Sequence
The compound is synthesized through a multi-step protocol involving:
-
Alkylation : Reaction of 4-amino-3,5-dimethylpyrazole with (tetrahydro-2H-pyran-4-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tetrahydropyranylmethyl group.
-
Cyclization : Formation of the pyrazole ring via condensation reactions using diketones or β-keto esters.
| Step | Reagents/Conditions | Yield | Key Product Characteristics |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 62% | Intermediate alkylated amine |
| 2 | Acetylacetone, EtOH reflux | 47% | Final cyclized pyrazole |
Amine-Specific Reactions
The primary amine at position 4 participates in:
-
Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride) in dichloromethane with triethylamine .
-
Schiff Base Formation : Condenses with aldehydes (e.g., terephthalaldehyde) to generate imine-linked macrocycles (54% yield) .
Example Reaction with Terephthalaldehyde :
2 Pyrazole-amine+terephthalaldehydeMeOH, RTBis-imine macrocycle[5]
Pyrazole Ring Modifications
-
Electrophilic Substitution : Methyl groups at positions 3 and 5 direct electrophiles to the C-4 amine, enabling selective functionalization.
-
Borylation : Reacts with pinacolborane in THF to form boronate esters for Suzuki-Miyaura cross-couplings (e.g., 1-(THP)-3,5-dimethylpyrazole-4-boronic acid pinacol ester) .
Proton Transfer Reactions
In acidic media, the amine group undergoes protonation, facilitating co-crystallization with dicarboxylic acids (e.g., tetrafluoroterephthalic acid) :
-
Forms ionic crystals with 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate dianions .
-
Key Structural Data :
Comparative Reactivity Analysis
Spectroscopic Signatures
-
NMR :
-
Pyrazole C–H: δ 6.2–7.1 ppm (¹H).
-
Tetrahydro-pyran protons: δ 1.4–3.8 ppm (¹H).
-
This compound’s reactivity profile highlights its utility in medicinal chemistry, materials science, and catalysis. Further studies are needed to explore its potential in metal coordination and asymmetric synthesis.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3O/c1-8-11(12)9(2)14(13-8)7-10-3-5-15-6-4-10/h10H,3-7,12H2,1-2H3 |
InChI Key |
JZUZOHOFHMKNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2CCOCC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















